

2-Chloro-3,5-dimethylpyrazine CAS number 38557-72-1 properties

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Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylpyrazine

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An In-depth Technical Guide to **2-Chloro-3,5-dimethylpyrazine** (CAS: 38557-72-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,5-dimethylpyrazine (CAS Number: 38557-72-1) is a heterocyclic organic compound featuring a substituted pyrazine ring.^[1] This versatile chemical intermediate is recognized for its significant role in the synthesis of a wide array of products across various industries, including pharmaceuticals, agrochemicals, and flavors.^{[2][3]} The presence of a reactive chlorine atom on the pyrazine scaffold makes it a valuable precursor for creating more complex molecules and active pharmaceutical ingredients (APIs).^{[1][2]} This document provides a comprehensive overview of its physicochemical properties, reactivity, synthetic applications, and safety protocols, with a particular focus on its utility in research and drug development.

Physicochemical and Spectroscopic Properties

2-Chloro-3,5-dimethylpyrazine is typically a colorless to light yellow clear liquid at room temperature.^{[1][2][3][4]} It is characterized by its solubility in organic solvents and limited solubility in water.^[1] Key identifying and physical properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	38557-72-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₇ CIN ₂	[1] [2] [3] [5]
Molecular Weight	142.59 g/mol	[2] [3] [4]
Appearance	Colorless to light yellow clear liquid	[1] [2] [3]
Boiling Point	112 °C at 70 mmHg	[2] [3]
Purity	≥95% (GC) to 97%	[1] [2] [4] [5]
Refractive Index	n _{20/D} 1.53	[2] [3]
Storage	Room Temperature or Refrigerator	[2] [4]

Table 2: Spectroscopic and Structural Identifiers

Identifier	Value	Source(s)
SMILES	CC1=NC(C)=C(N=C1)Cl	[1]
InChI	InChI=1S/C6H7CIN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3	[1] [4]
InChI Key	BTGGHNNHGPURMEO-UHFFFAOYSA-N	[1] [4]
PubChem ID	11672680	[2] [3]
MDL Number	MFCD00126945	[2] [5]

Synthesis and Reactivity

While the direct synthesis of **2-Chloro-3,5-dimethylpyrazine** is not detailed in the provided literature, the synthesis of pyrazine derivatives often involves methods like the self-condensation of aminoacetone or microbial fermentation.[\[6\]](#)

The reactivity of **2-Chloro-3,5-dimethylpyrazine** is largely dictated by the chlorine substituent on the electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows it to serve as a versatile starting material for introducing a variety of functional groups.

Experimental Protocol: Synthesis of 2,3-d₃,5-Trimethylpyrazine

The utility of **2-Chloro-3,5-dimethylpyrazine** as a synthetic intermediate is demonstrated in its reaction with a Grignard reagent to produce an isotopically labeled trimethylpyrazine. This protocol is adapted from a published study on pyrazine metabolites.^[7]

Objective: To synthesize 2,3-d₃,5-trimethylpyrazine via the reaction of **2-Chloro-3,5-dimethylpyrazine** with a deuterated Grignard reagent.

Materials:

- **2-Chloro-3,5-dimethylpyrazine** (1.0 eq, 142 mmol, 20.16 g)
- Iron(III) acetylacetonate (0.06 eq, 9 mmol, 3.18 g)
- Methyl-d₃-magnesium iodide (1 M in diethyl ether, 1.4 eq, 200 mmol, 200 mL)
- Dry Diethyl Ether (1 L)
- Hydrochloric acid (1 M)
- Anhydrous sodium sulfate

Procedure:

- Dissolve **2-Chloro-3,5-dimethylpyrazine** and iron(III) acetylacetonate in 1 L of dry diethyl ether in a suitable reaction vessel.^[7]
- Cool the resulting solution to 0 °C using an ice bath.^[7]
- Add the solution of methyl-d₃-magnesium iodide (1 M in ether) dropwise to the cooled mixture.^[7]

- Allow the reaction mixture to stir overnight at room temperature.[7]
- Carefully quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid.[7]
- Separate the organic layer.
- Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure.[7]
- Purify the crude product using silica gel chromatography (eluent: pentane/ether 7:3) to yield the final product, 2,3-d₃,5-trimethylpyrazine.[7]

Experimental Workflow: Synthesis of 2,3-d₃,5-Trimethylpyrazine

1. Dissolve Reactants
(2-Chloro-3,5-dimethylpyrazine + Fe(acac)₃ in Et₂O)

2. Cool to 0 °C

3. Add CH₃-d₃-MgI
(dropwise)

4. Stir Overnight

5. Quench with HCl

6. Separate & Dry
Organic Layer

7. Purify via
Silica Chromatography

Final Product:
2,3-d₃,5-Trimethylpyrazine

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Synthetic workflow for an isotopically labeled pyrazine.

Applications in Research and Drug Development

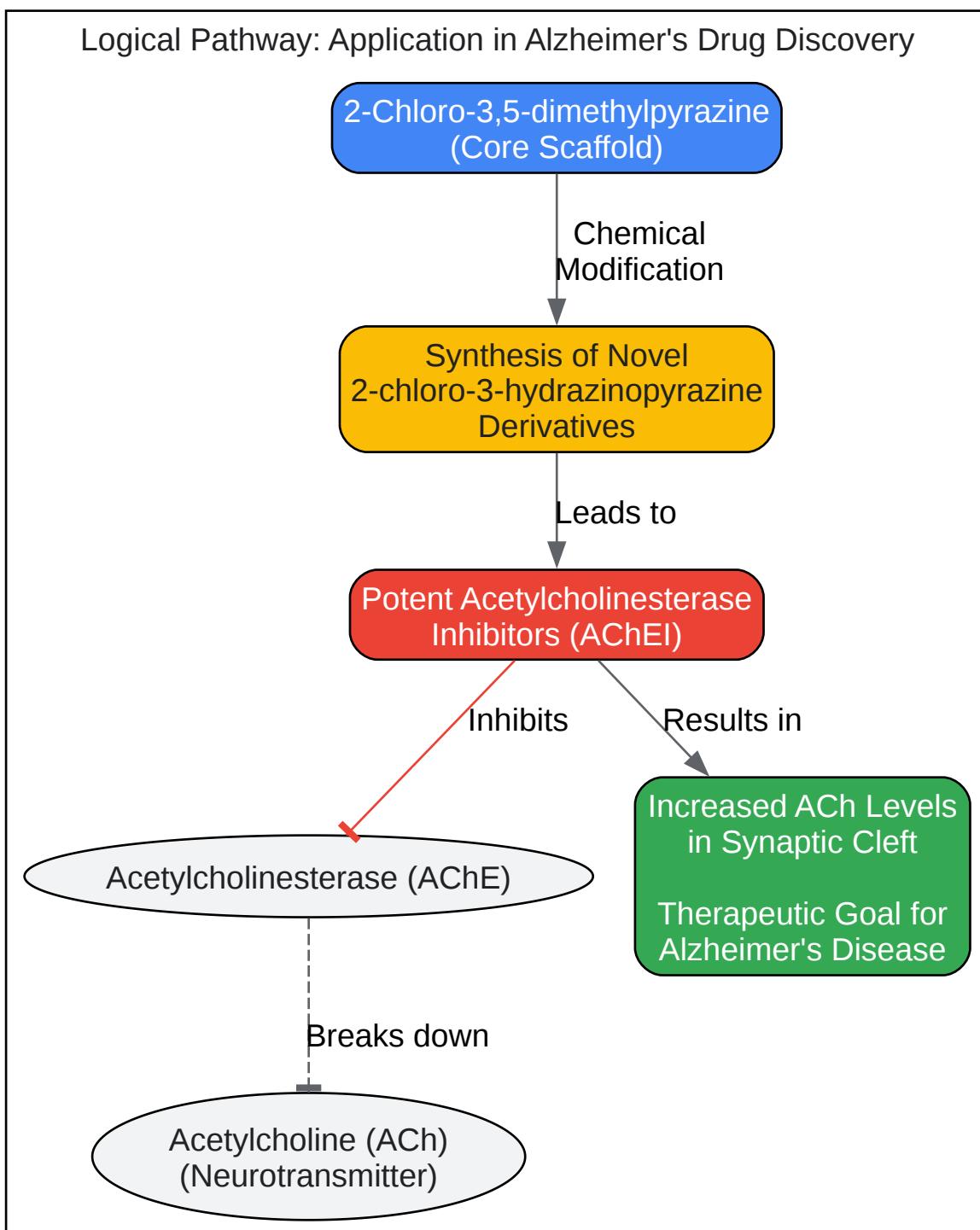
2-Chloro-3,5-dimethylpyrazine is a key building block in several scientific domains.

- Agrochemicals: It serves as an intermediate in the development of effective pesticides and herbicides, contributing to crop protection.[2][3]
- Flavor & Fragrance: The compound is used to create unique flavor profiles in food products and fragrances.[1][2][3]
- Material Science: It is employed in the synthesis of specialized polymers and materials requiring enhanced thermal stability and chemical resistance.[2]
- Pharmaceutical Development: The pyrazine ring is a vital scaffold in numerous clinically used drugs.[8] **2-Chloro-3,5-dimethylpyrazine** is explored for its potential in creating APIs with specific biological activities.[2]

Case Study: Development of Acetylcholinesterase Inhibitors

A significant application in drug development is its use as a scaffold for novel acetylcholinesterase inhibitors (AChEIs). In Alzheimer's disease, a key pathological feature is the reduction of the neurotransmitter Acetylcholine (ACh) in the brain.[8] AChEIs work by inhibiting the enzyme responsible for ACh breakdown, thereby increasing its availability in the synaptic cleft.

Researchers have designed and synthesized a series of 2-chloro-3-hydrazinopyrazine derivatives starting from similar scaffolds, evaluating them as potential multifunctional agents for treating Alzheimer's.[8] This highlights the compound's value in generating new ligands with high inhibitory effects for targeted drug design.[8]

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Drug discovery logic for developing AChE inhibitors.

Safety and Handling

2-Chloro-3,5-dimethylpyrazine is classified as a hazardous substance and must be handled with appropriate care. It is harmful if swallowed or inhaled and causes skin and eye irritation.[9]

Table 3: GHS Hazard and Precautionary Information

Category	Details	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[4][9]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.	[4][9]
Precautionary Statements (Prevention)	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.	[4][9]
Precautionary Statements (Response)	P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4][9]

Handling Recommendations:

- Use only outdoors or in a well-ventilated area.[9]

- Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and clothing.
- Keep away from incompatible materials such as strong oxidizing agents.
- The compound is stable under normal conditions.[\[10\]](#)

Conclusion

2-Chloro-3,5-dimethylpyrazine is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it an essential building block for researchers in medicinal chemistry, agrochemistry, and material science. Its demonstrated utility in the synthesis of potential therapeutics, such as acetylcholinesterase inhibitors, underscores its importance for professionals in drug discovery and development. Strict adherence to safety and handling protocols is mandatory when working with this compound.

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